Home > Products > Screening Compounds P79907 > ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate -

ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Catalog Number: EVT-5322661
CAS Number:
Molecular Formula: C15H15N3O5
Molecular Weight: 317.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the quinolone core: This could involve a Gould-Jacobs reaction [ [] ] where a substituted aniline is condensed with diethyl ethoxymethylenemalonate followed by thermal cyclization.
  • Introduction of substituents: Subsequent steps would involve introducing specific functional groups at the 1, 6, and 7 positions of the quinolone core. This might include alkylation reactions, nucleophilic aromatic substitution reactions, and potentially a Balz-Schiemann reaction [ [, , ] ] to introduce fluorine atoms.
Chemical Reactions Analysis
  • Hydrolysis: The ethyl ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. [ [] ]
  • Reduction: The 6-nitro group can be reduced to an amine using various reducing agents, such as iron or tin in acidic conditions, or catalytic hydrogenation. [ [, ] ]
  • Nucleophilic aromatic substitution: The 7-amino group allows for further modifications through reactions with electrophiles. This is a crucial step in synthesizing a variety of quinolone antibiotics with diverse pharmacological profiles. [ [, , ] ]
Mechanism of Action
  • Inhibition of bacterial DNA gyrase and topoisomerase IV: Quinolones typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [ [, , ] ]
Applications

The primary application of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate lies in its use as a synthetic intermediate for developing novel quinolone-based antibacterial agents. [ [, , , , , , , , , , , , , , , , , , , ] ] Its structure allows for the introduction of various substituents at the 7-position, which is crucial for modulating the antibacterial activity, pharmacokinetic properties, and safety profiles of the final compounds.

1-(Cyclopropyl/tert-Butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acid

Compound Description: This class of compounds, encompassing fifty-one distinct derivatives, has demonstrated notable antimycobacterial activity. Of particular interest is the derivative 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid (10q), exhibiting potent in vitro and in vivo activity against Mycobacterium tuberculosis (MTB), including multi-drug-resistant strains (MDR-TB). Compound 10q exhibited superior potency compared to isoniazid, a first-line anti-tuberculosis drug. []

Relevance: This class of compounds shares a core structure with ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, namely the presence of a 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid moiety. The variations lie in the substituents at the 1-position, the presence of a nitro group at the 6-position, and the nature of the substituent at the 7-position. This structural similarity suggests potential antimycobacterial properties for ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, warranting further investigation. []

Link:

7-Amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids

Compound Description: This group of compounds was synthesized and assessed for their antibacterial potential. They were created by replacing the chlorine substituent in 7-chloro-1-cyclopropyl-1,4-dihydro-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylic acid with various nitrogen nucleophiles. The precursor naphthyridine acid was derived from ethyl 2,4-dihydroxy-3-nitro-5-pyridinecarboxylate in a multistep synthesis. []

Relevance: While structurally similar to ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, this class of compounds differs in the position of the nitrogen atom in the core structure. Instead of a quinoline scaffold, these molecules feature a 1,6-naphthyridine core. This difference highlights the impact of the nitrogen atom's position on antibacterial activity. Comparing the activity profiles of these compounds with ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate could offer insights into the structure-activity relationships within this family of molecules. []

Link:

1-(Cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids

Compound Description: Fifty-one novel compounds belonging to this series were synthesized and tested for their efficacy against various Mycobacterium tuberculosis (MTB) strains. The synthesis started with 1,3-dichloro-2-methylbenzene. Among the tested compounds, 1-cyclopropyl-1,4-dihydro-7-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid (9p) demonstrated potent activity against MTB H37Rv, while 7-(2-carboxy-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-1-cyclopropyl-1,4-dihydro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid (9n) exhibited potent activity against MDR-TB. []

Link:

Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

Compound Description: This compound serves as a vital intermediate in the synthesis of sparfloxacin, a broad-spectrum fluoroquinolone antibacterial agent. The synthesis involves a multistep process starting from 6-nitro-2,3,4,5-tetrafluorobenzoic acid, proceeding through acyl chlorination, condensation with ethyl β-cyclopropylaminoacrylate, cyclization, and finally, reduction to yield the target compound. []

Relevance: Sharing the 1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core structure with ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, this compound exhibits variations in the substituents at the 5, 6, 7, and 8 positions. Notably, this compound incorporates three fluorine atoms, highlighting the significance of fluorine substitution in enhancing antibacterial potency within this class of compounds. []

Link:

Ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

Compound Description: Synthesized from pentafluorobenzoic acid through a multistep process analogous to the synthesis of ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, this compound serves as a crucial precursor for various fluoroquinolone antibacterial agents. []

Relevance: This compound shares the 1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core structure with ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, albeit with a distinct substitution pattern. This molecule features four fluorine atoms, further underscoring the role of fluorine in enhancing the antibacterial properties of this class of compounds. []

Link:

Properties

Product Name

ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

IUPAC Name

ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxoquinoline-3-carboxylate

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

InChI

InChI=1S/C15H15N3O5/c1-2-23-15(20)10-7-17(8-3-4-8)12-6-11(16)13(18(21)22)5-9(12)14(10)19/h5-8H,2-4,16H2,1H3

InChI Key

CXZUXKBJHQJLEQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N)C3CC3

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.